![molecular formula C22H42ClNO2 B2742019 {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}bis(2-methylpropyl)amine hydrochloride CAS No. 1189424-39-2](/img/structure/B2742019.png)

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}bis(2-methylpropyl)amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

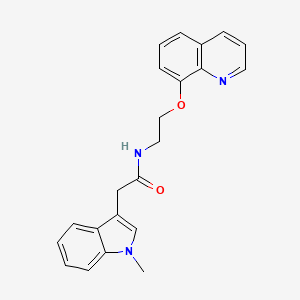

This compound is a derivative of adamantane, which is an organic compound with the formula C10H16 . The adamantane molecule can be described as the fusion of three cyclohexane rings . The molecular formula of the compound is CHClNO, with an average mass of 331.921 Da and a monoisotopic mass of 331.227814 Da .

Synthesis Analysis

The synthesis of adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A cross-coupling reaction in an acetonitrile–THF medium at 80°C, in which 1,3-dioxoisoindolin-2-yl adamantane-1-carboxylate and 6,6′-dimethylbipyridine were used as reagents and di(3-butenyl)zinc as a catalyst, produced olefin in 58% yield .

Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .

Chemical Reactions Analysis

Adamantane derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The physical and chemical properties of {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}bis(2-methylpropyl)amine hydrochloride specifically are not explicitly mentioned in the sources retrieved.

Scientific Research Applications

- Application : Researchers have explored its potential as an antiviral agent, particularly against influenza viruses. The hydroxypropyl and bis(2-methylpropyl)amine moieties may contribute to its efficacy .

- Potential : It could contribute to the development of high-energy fuels, bioactive polymers, or diamond-like materials .

- Application : Synthesize vinyl-disubstituted adamantanes for use as nanowires, linking semiconductor contact surfaces .

Antiviral Properties

Polymerization Catalyst

Nanowires and Semiconductors

Cell Cycle Modulation

Sulfamoyl Derivatives

Quantum-Chemical Studies

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds have made it increasingly relevant to summarize and systematize data related to adamantane derivatives .

properties

IUPAC Name |

1-(1-adamantylmethoxy)-3-[bis(2-methylpropyl)amino]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO2.ClH/c1-16(2)11-23(12-17(3)4)13-21(24)14-25-15-22-8-18-5-19(9-22)7-20(6-18)10-22;/h16-21,24H,5-15H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNESRYVNNSWRPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)CC(COCC12CC3CC(C1)CC(C3)C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}bis(2-methylpropyl)amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(2-Phenylethylsulfonyl)azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2741937.png)

![3-[[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2741939.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2741945.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2741946.png)

![1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2741948.png)

![4-[(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2741951.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)benzamide](/img/structure/B2741954.png)